3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose
Description
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose is a derivative of D-galactose, a monosaccharide sugar. This compound is characterized by the presence of three acetyl groups attached to the 3rd, 4th, and 6th carbon atoms, and the absence of an oxygen atom at the 2nd carbon position, making it a deoxy sugar. It is commonly used in organic synthesis and glycobiology research due to its unique structural properties.
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12-/m1/s1 |
InChI Key |
KQMOFVGDOWGPPD-MAPNCKNWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose typically involves the acetylation of D-galactose derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, 2-deoxy-D-galactose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: 2-deoxy-D-galactose
Oxidation: Corresponding carboxylic acids or aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of glycosylated drugs.
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose involves its interaction with various enzymes and receptors in biological systems. The acetyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the acetyl groups can be hydrolyzed, releasing the active 2-deoxy-D-galactose, which can then participate in metabolic pathways or interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
- 3,4,6-Tri-O-acetyl-D-galactal
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-D-galactopyranose is unique due to its specific acetylation pattern and the absence of an oxygen atom at the 2nd carbon position. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
